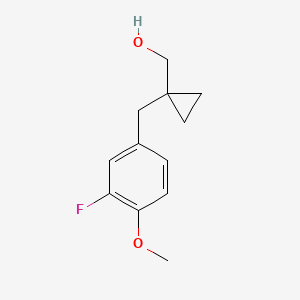
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol: is an organic compound with the molecular formula C₁₂H₁₅FO₂ It features a cyclopropyl group attached to a methanol moiety, which is further connected to a benzyl group substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol typically begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and cyclopropylmethanol.
Reaction Steps:
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluoro groups on the benzyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclopropylmethane derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with cyclopropyl and benzyl functionalities.
Biology:
Biochemical Studies: The compound can be used in biochemical studies to investigate the effects of fluorine and methoxy substituents on biological activity.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol is not well-documented. its structural features suggest potential interactions with enzymes or receptors that recognize benzyl or cyclopropyl groups. The presence of fluorine and methoxy substituents may influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(1-(3-Fluorobenzyl)cyclopropyl)methanol: Lacks the methoxy group, which may affect its reactivity and biological activity.
(1-(4-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom, which may influence its chemical stability and interactions.
(1-(3-Methoxybenzyl)cyclopropyl)methanol: Lacks the fluorine atom and has the methoxy group at a different position, potentially altering its properties.
Uniqueness:
- The combination of both fluorine and methoxy substituents on the benzyl ring, along with the cyclopropylmethanol moiety, makes (1-(3-Fluoro-4-methoxybenzyl)cyclopropyl)methanol unique. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H15FO2 |
|---|---|
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C12H15FO2/c1-15-11-3-2-9(6-10(11)13)7-12(8-14)4-5-12/h2-3,6,14H,4-5,7-8H2,1H3 |
InChI-Schlüssel |
GXDXBNREFPOQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CC2)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


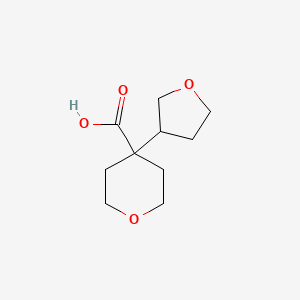

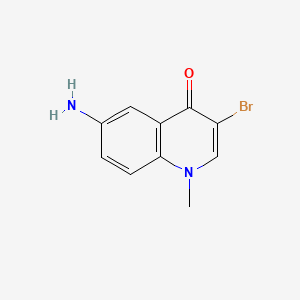
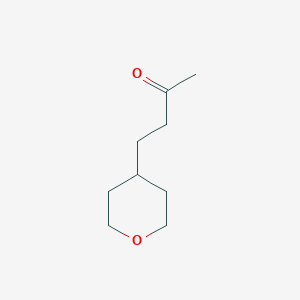

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
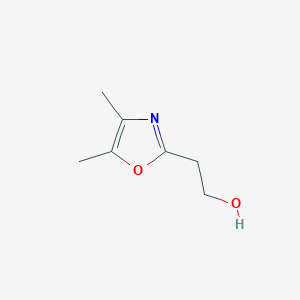
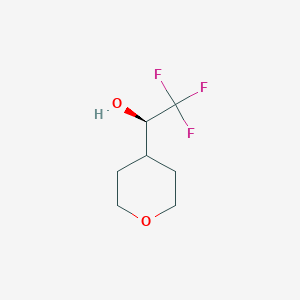
![3-oxo-2H,3H,4H-pyrido[4,3-b][1,4]oxazine-7-carboxylicacidhydrochloride](/img/structure/B13602816.png)
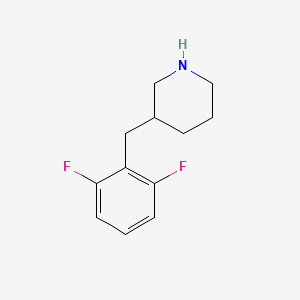



![2-[2-(5-Chloro-3-fluoropyridin-2-yl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13602840.png)
